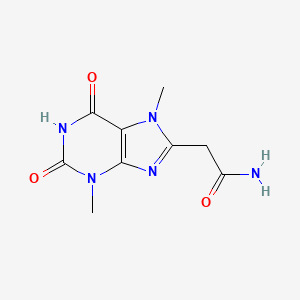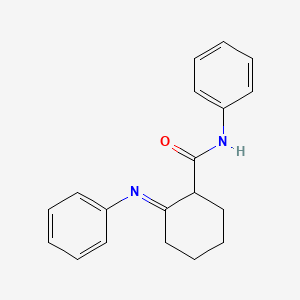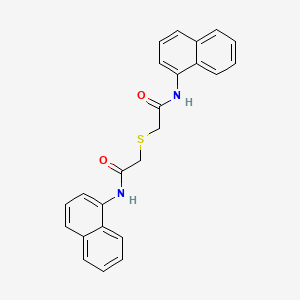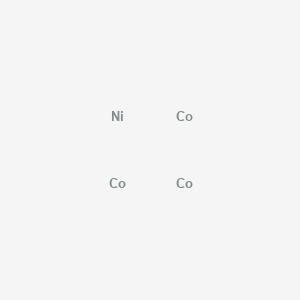
Cobalt--nickel (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–nickel (3/1) is an alloy composed of three parts cobalt and one part nickel. Both cobalt and nickel are transition metals known for their magnetic properties, high melting points, and resistance to oxidation and corrosion. This alloy is particularly valued for its unique combination of strength, durability, and magnetic properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–nickel (3/1) alloy typically involves the reduction of cobalt and nickel salts. One common method is the co-reduction of cobalt and nickel nitrates using a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous solution, and the resulting alloy is then purified and dried .
Industrial Production Methods
In industrial settings, cobalt–nickel (3/1) alloy is often produced through high-temperature reduction processes. The metals are melted together in a furnace under an inert atmosphere to prevent oxidation. The molten alloy is then cast into molds and allowed to cool and solidify. This method ensures a homogeneous mixture of cobalt and nickel, resulting in a high-quality alloy .
Chemical Reactions Analysis
Types of Reactions
Cobalt–nickel (3/1) alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can oxidize to form cobalt and nickel oxides.
Substitution: The alloy can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy matrix.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts in an aqueous solution.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and nickel oxide (NiO).
Reduction: Pure cobalt and nickel metals.
Substitution: Alloys with different metal compositions.
Scientific Research Applications
Cobalt–nickel (3/1) alloy has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which cobalt–nickel (3/1) alloy exerts its effects is primarily through its magnetic and catalytic properties.
Comparison with Similar Compounds
Cobalt–nickel (3/1) alloy can be compared with other similar compounds such as:
Cobalt–iron (3/1): This alloy has similar magnetic properties but is less resistant to corrosion compared to cobalt–nickel (3/1).
Nickel–iron (3/1): This alloy is also magnetic but has a lower melting point and is less durable than cobalt–nickel (3/1).
Similar Compounds
- Cobalt–iron (3/1)
- Nickel–iron (3/1)
- Cobalt–copper (3/1)
Cobalt–nickel (3/1) alloy stands out due to its unique combination of high strength, durability, and excellent magnetic properties, making it a versatile material for various scientific and industrial applications.
Properties
CAS No. |
61115-36-4 |
|---|---|
Molecular Formula |
Co3Ni |
Molecular Weight |
235.493 g/mol |
IUPAC Name |
cobalt;nickel |
InChI |
InChI=1S/3Co.Ni |
InChI Key |
XLEICYJYGLUASG-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



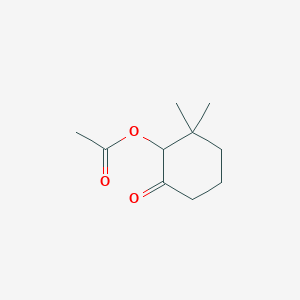

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

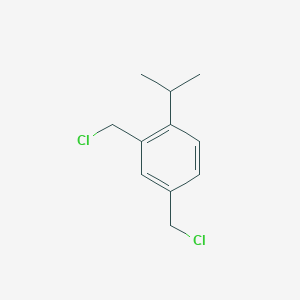
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
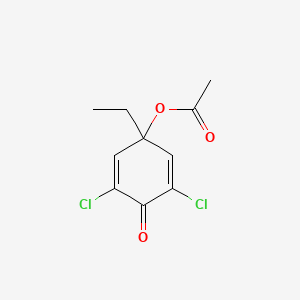
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
